molecular formula C13H19NO2 B14736840 (2S)-2-(butylamino)-3-phenylpropanoic acid CAS No. 6956-44-1

(2S)-2-(butylamino)-3-phenylpropanoic acid

Cat. No.: B14736840
CAS No.: 6956-44-1
M. Wt: 221.29 g/mol
InChI Key: XJUJRXBTMCGHTA-UHFFFAOYSA-N
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Description

2-(Butylamino)-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids It features a butylamino group attached to the second carbon and a phenyl group attached to the third carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-phenylpropanoic acid with butylamine under suitable conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of 2-(butylamino)-3-phenylpropanoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Butylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(Butylamino)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(butylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, influencing their activity. The phenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 2-(Methylamino)-3-phenylpropanoic acid
  • 2-(Ethylamino)-3-phenylpropanoic acid
  • 2-(Propylamino)-3-phenylpropanoic acid

Comparison: 2-(Butylamino)-3-phenylpropanoic acid is unique due to the presence of the butyl group, which can influence its hydrophobicity and binding affinity compared to its methyl, ethyl, and propyl analogs. This uniqueness can result in different biological activities and applications.

Properties

CAS No.

6956-44-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(butylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C13H19NO2/c1-2-3-9-14-12(13(15)16)10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16)

InChI Key

XJUJRXBTMCGHTA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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